Home > Products > Screening Compounds P144726 > KRas G12C inhibitor 4
KRas G12C inhibitor 4 - 2206736-07-2

KRas G12C inhibitor 4

Catalog Number: EVT-12219254
CAS Number: 2206736-07-2
Molecular Formula: C33H38ClN7O2
Molecular Weight: 600.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRas G12C inhibitor 4, also known as Adagrasib (MRTX849), is a targeted covalent inhibitor designed to selectively bind to the mutated form of the Kirsten rat sarcoma viral oncogene homologue (KRAS) protein, specifically the G12C variant. This mutation is prevalent in various cancers, particularly non-small cell lung cancer. The development of KRas G12C inhibitors has revolutionized cancer therapeutics by providing a mechanism to directly target this historically difficult-to-treat oncogene.

Source

Adagrasib was developed by Mirati Therapeutics and has been a significant focus of research due to its unique mechanism of action and potential clinical applications. The compound has undergone extensive preclinical and clinical trials, demonstrating promising efficacy against tumors harboring the KRAS G12C mutation .

Classification

Adagrasib falls under the category of small-molecule inhibitors, specifically designed as a covalent inhibitor. Its classification is based on its ability to form a stable bond with the cysteine residue at position 12 of the KRAS protein, effectively locking it in an inactive state and preventing downstream signaling that promotes tumor growth.

Synthesis Analysis

Methods

The synthesis of Adagrasib involves a concise and efficient five-step process that avoids the use of transition metals and protecting groups, which are often necessary in traditional synthetic routes. This method enhances safety and reduces costs associated with palladium catalysts .

Technical Details

Molecular Structure Analysis

Structure

Adagrasib features a tetrahydropyridopyrimidine core that is crucial for its binding affinity and selectivity towards KRAS G12C. The structure allows for effective interaction with the mutant protein's active site.

Data

  • Molecular Formula: C19H22ClN5O
  • Molecular Weight: 363.86 g/mol
  • 3D Structure: The compound's three-dimensional conformation has been elucidated through X-ray crystallography, revealing key interactions with KRAS G12C .
Chemical Reactions Analysis

Reactions

Adagrasib primarily functions through covalent bonding with the thiol group of cysteine-12 in KRAS G12C. This reaction stabilizes the inactive form of KRAS, thereby inhibiting its function.

Technical Details

  1. Covalent Bond Formation: The thiol group undergoes nucleophilic attack by Adagrasib, leading to a stable thioether bond.
  2. Kinetics: Studies have shown that this reaction is rapid and occurs under physiological conditions, with a dissociation constant indicating high affinity for the target .
Mechanism of Action

Adagrasib binds specifically to the inactive state of KRAS G12C, disrupting its nucleotide cycling between active and inactive forms. This binding alters the conformational dynamics of KRAS, effectively locking it in an inactive state.

Process

  1. Binding: Upon administration, Adagrasib selectively targets and binds to the cysteine residue at position 12.
  2. Inhibition: This binding prevents KRAS from interacting with downstream effectors such as RAF kinases, halting proliferative signaling pathways critical for tumor growth .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water
  • Stability: Stable under normal laboratory conditions but sensitive to oxidation.

Chemical Properties

  • pKa: The pKa of the thiol group in KRAS G12C is approximately 7.6, which enhances its reactivity towards covalent inhibitors like Adagrasib .
  • Reactivity: Adagrasib exhibits selective reactivity towards thiol groups, making it effective against other cysteine-containing proteins when designed appropriately.
Applications

Scientific Uses

Adagrasib has been primarily developed for therapeutic use in patients with advanced non-small cell lung cancer harboring KRAS G12C mutations. Its application extends beyond lung cancer, as ongoing research explores its efficacy against other malignancies characterized by this mutation.

  1. Clinical Trials: Adagrasib has demonstrated significant antitumor activity in clinical trials, leading to its approval for use in specific patient populations.
  2. Research Tool: Beyond therapeutic applications, Adagrasib serves as a valuable tool for researchers studying KRAS biology and signaling pathways involved in cancer progression .

Properties

CAS Number

2206736-07-2

Product Name

KRas G12C inhibitor 4

IUPAC Name

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-(2-piperidin-1-ylethoxy)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

Molecular Formula

C33H38ClN7O2

Molecular Weight

600.2 g/mol

InChI

InChI=1S/C33H38ClN7O2/c1-2-30(42)41-19-18-40(22-25(41)12-14-35)32-26-13-17-39(29-11-7-9-24-8-6-10-27(34)31(24)29)23-28(26)36-33(37-32)43-21-20-38-15-4-3-5-16-38/h2,6-11,25H,1,3-5,12-13,15-23H2/t25-/m0/s1

InChI Key

XCJKUQVOWJDAQL-VWLOTQADSA-N

Canonical SMILES

C=CC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCCN6CCCCC6

Isomeric SMILES

C=CC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCCN6CCCCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.